molecular formula C10H15ClN4O B1371960 (4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride CAS No. 1185308-94-4

(4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride

Cat. No.: B1371960
CAS No.: 1185308-94-4
M. Wt: 242.7 g/mol
InChI Key: CEWVQQDOSRQXAB-UHFFFAOYSA-N
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Description

(4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazine ring, and a methanone group, all of which contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride typically involves multiple steps, starting with the preparation of the piperidine and pyrazine precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Precursor: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Formation of the Pyrazine Precursor: The pyrazine ring can be synthesized through a condensation reaction involving a diamine and a diketone.

    Coupling Reaction: The piperidine and pyrazine precursors are then coupled together using a suitable coupling reagent, such as a carbodiimide, to form the desired compound.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives of the compound.

    Substitution: Substituted derivatives with different functional groups replacing the amino group.

Scientific Research Applications

Chemistry

In chemistry, (4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it valuable for investigating cellular processes.

Medicine

In medicinal chemistry, this compound has potential applications as a therapeutic agent. It can be used in the development of drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-Acetylpiperidin-4-amine hydrochloride
  • 1-(4-Aminopiperidin-1-yl)ethanone hydrochloride
  • 1-(4-Aminopiperidin-1-yl)phenylmethanone

Uniqueness

(4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride is unique due to its combination of a piperidine ring and a pyrazine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-pyrazin-2-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O.ClH/c11-8-1-5-14(6-2-8)10(15)9-7-12-3-4-13-9;/h3-4,7-8H,1-2,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWVQQDOSRQXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=NC=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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